Fmoc-O-benzyl-L-tyrosyl chloride is a synthetic compound with the molecular formula C₃₁H₂₆ClNO₄. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyl group, and a chlorinated tyrosine derivative. This compound is primarily utilized in peptide synthesis due to its ability to facilitate the formation of complex peptide structures while minimizing racemization, which is critical for maintaining the stereochemistry of amino acids during synthesis .
Fmoc-Tyr(Bzl)-Cl does not have a direct mechanism of action in biological systems. Its primary function is as a protected building block for controlled peptide synthesis. The Fmoc and benzyl groups serve as temporary protecting groups, allowing for stepwise addition of amino acids and ultimately leading to the formation of functional peptides with desired sequences.
Key reactions include:
While Fmoc-O-benzyl-L-tyrosyl chloride itself does not exhibit significant biological activity, its derivatives and the peptides synthesized from it can have various biological functions. For example, peptides containing tyrosine residues are known to play roles in neurotransmission and hormonal signaling. Moreover, derivatives of L-tyrosine have been studied for their potential as antagonists in receptor systems, such as the P2X7 receptor involved in inflammatory responses .
The synthesis of Fmoc-O-benzyl-L-tyrosyl chloride typically involves several steps:
A general procedure includes dissolving protected L-tyrosine in an organic solvent followed by the addition of reagents under controlled conditions to ensure high yields and purity.
Fmoc-O-benzyl-L-tyrosyl chloride is primarily used in:
Interaction studies involving Fmoc-O-benzyl-L-tyrosyl chloride often focus on its derivatives' ability to bind specific receptors or enzymes. For instance, research has shown that tyrosine derivatives can influence receptor activity and modulate signaling pathways. These studies are crucial for understanding how modifications to tyrosine can affect biological interactions and therapeutic efficacy .
Several compounds share structural similarities with Fmoc-O-benzyl-L-tyrosyl chloride, allowing for comparative analysis:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-L-Tyrosine | Contains only Fmoc and L-Tyrosine | Simpler structure without benzyl protection |
| Fmoc-O-tert-butyl-L-tyrosine | Fmoc protecting group with tert-butyl | Provides steric hindrance but less stability |
| Cbz-O-benzyl-L-tyrosine | Cbz protecting group instead of Fmoc | Different reactivity profile in coupling |
The combination of both Fmoc and benzyl groups allows for enhanced stability during synthesis while providing flexibility in subsequent reactions, making it particularly valuable for complex peptide synthesis compared to its simpler counterparts.
The synthesis of Fmoc-O-benzyl-L-tyrosyl chloride follows a multi-step process that begins with L-tyrosine and progresses through protection, modification, and activation strategies. Each step requires careful selection of reagents and reaction conditions to ensure high yields and purity of the final product.
The preparation of Fmoc-O-benzyl-L-tyrosyl chloride typically follows a sequential approach involving several key transformations of the starting L-tyrosine molecule. These transformations include protecting group introductions, functional group modifications, and ultimately the formation of the reactive acid chloride moiety.
The synthesis pathway generally begins with the protection of the carboxylic acid group of L-tyrosine through esterification, followed by protection of the amino group with the Fmoc moiety. This sequential protection strategy prevents unwanted side reactions in subsequent steps.
The esterification of L-tyrosine typically employs methanol as the reagent and thionyl chloride as a catalyst. This reaction generates the methyl ester hydrochloride salt of L-tyrosine, which can then undergo further modifications. The reaction proceeds efficiently under reflux conditions, with reaction times of 18-20 hours typically yielding high conversion rates.
The protected amino acid derivative, L-tyrosine methyl ester, then undergoes an amidation reaction to introduce the Fmoc protecting group. This is commonly achieved using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a suitable base. The reaction typically proceeds at moderate temperatures (10-15°C) over 12-24 hours to afford N-Fmoc-L-tyrosine methyl ester in good yields.
A notable example of similar chemistry can be found in the synthesis of Fmoc-Thr(tBu)-OH, which employs comparable esterification and amidation sequences, demonstrating the broad applicability of these reaction types in amino acid derivatization.
The benzylation of the phenolic hydroxyl group of tyrosine represents a critical step in the synthesis pathway. Two principal approaches are commonly employed for this transformation:
The Mitsunobu reaction has proven particularly valuable for the preparation of O-benzyl-tyrosine derivatives. This reaction facilitates the displacement of an activated hydroxyl group by a nucleophile (in this case, the phenolic hydroxyl of tyrosine) in the presence of triphenylphosphine and an azodicarboxylate reagent such as DIAD or DEAD.
A specific example of this approach can be seen in the preparation of O-[2-[[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine, where N-trifluoroacetyl-L-tyrosine methyl ester is treated with N-tert-butoxycarbonyl-ethanolamine in the presence of triphenylphosphine and di-tert-butyl azodicarboxylate. This reaction proceeds effectively at room temperature, achieving 96% conversion of the starting material.
Following successful O-benzylation, the methyl ester is typically hydrolyzed under alkaline conditions to regenerate the carboxylic acid functionality. This hydrolysis step can be performed using potassium carbonate (25.6% aqueous solution) in methanol at room temperature, resulting in high yields of the corresponding carboxylic acid. The hydrolysis product, Fmoc-O-benzyl-L-tyrosine, serves as the immediate precursor to the desired acid chloride.
The conversion of Fmoc-O-benzyl-L-tyrosine to Fmoc-O-benzyl-L-tyrosyl chloride represents the final key transformation in the synthesis pathway. This conversion involves activation of the carboxylic acid through chlorination, resulting in a highly reactive acylating agent suitable for peptide coupling.
According to documented procedures, Fmoc-O-benzyl-L-tyrosyl chloride can be synthesized from its carboxylic acid precursor using thionyl chloride in the presence of N,N-dimethylformamide as a catalyst in dichloromethane at ambient temperature. This reaction is typically complete within 1 hour and affords the acid chloride in excellent yield (91.2%).
The general reaction can be represented as:
Fmoc-O-benzyl-L-tyrosine + SOCl₂ → Fmoc-O-benzyl-L-tyrosyl chloride + SO₂ + HCl
Alternative approaches to acid chloride formation include the use of oxalyl chloride [(COCl)₂] with catalytic DMF in dichloromethane at room temperature. This method is sometimes preferred due to the milder reaction conditions and the easier removal of byproducts.
| Method | Reagents | Conditions | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, DMF | Ambient temperature | Dichloromethane | 1 hour | 91.2% |
| Oxalyl Chloride | (COCl)₂, catalytic DMF | Room temperature | Dichloromethane | 1-2 hours | Varies |
The synthesis of Fmoc-O-benzyl-L-tyrosyl chloride relies on several key reagents and catalysts, each playing a specific role in the transformation of functional groups. Understanding the properties and reactivity of these components is essential for optimizing the synthetic pathway.
Thionyl chloride serves as the primary chlorinating agent in the conversion of carboxylic acids to acid chlorides. This versatile reagent effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom through a nucleophilic substitution mechanism.
The reaction mechanism proceeds through several distinct steps:
Thionyl chloride offers several advantages as a chlorinating agent:
In the context of Fmoc-O-benzyl-L-tyrosyl chloride synthesis, thionyl chloride is typically employed in dichloromethane at ambient temperature, with N,N-dimethylformamide serving as a catalyst. This combination has been shown to afford the acid chloride in excellent yield (91.2%) with a relatively short reaction time of approximately 1 hour.
However, it is important to note that thionyl chloride is sensitive to moisture and can potentially react with other functional groups present in complex molecules. Consequently, careful control of reaction conditions is essential to ensure selective chlorination of the carboxylic acid moiety.
The Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or related compounds, represents a powerful method for the O-benzylation of tyrosine derivatives. This reaction facilitates the formation of the benzyl ether linkage through an SN2-type displacement with inversion of configuration.
The mechanism of the Mitsunobu reaction involves several key steps:
This reaction system offers several advantages for the synthesis of Fmoc-O-benzyl-L-tyrosine:
Research has demonstrated the successful application of the Mitsunobu reaction in the preparation of various O-benzylated tyrosine derivatives. For example, the reaction of N-Boc-L-Tyrosine methyl ester with hydroxymethyl polystyrene resin under Mitsunobu conditions has been reported to proceed in practically quantitative yield.
Alternative azodicarboxylate reagents, such as di-tert-butyl azodicarboxylate (DBAD), have also been employed in similar transformations, offering comparable reactivity with potentially easier purification due to the different solubility properties of the byproducts.
| Reagent | Structure | Role | Typical Conditions |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Ph₃P | Activating agent | Room temperature, organic solvent |
| Diethyl azodicarboxylate (DEAD) | EtO₂C-N=N-CO₂Et | Oxidizing agent | 0-25°C, THF or toluene |
| Di-tert-butyl azodicarboxylate (DBAD) | t-BuO₂C-N=N-CO₂t-Bu | Oxidizing agent with modified properties | 0-25°C, THF or toluene |
The choice of base in the multi-step synthesis of Fmoc-O-benzyl-L-tyrosyl chloride significantly influences the outcome of various transformations. Different bases may be employed at different stages of the synthesis, depending on the specific requirements of each reaction.
For the Fmoc protection of amino groups, organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine are commonly employed to neutralize the acid generated during the reaction. These bases are sufficiently strong to deprotonate the amino group but mild enough to avoid side reactions with other functional groups.
In the etherification step involving direct alkylation with benzyl halides, stronger bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) may be employed to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. The choice between these bases often depends on the solvent system and the desired reaction rate.
For the hydrolysis of ester groups, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate in aqueous solutions are commonly utilized. For example, in the synthesis of O-[2-[[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine, potassium carbonate (25.6% aqueous solution) in methanol effectively catalyzes the hydrolysis of the methyl ester at room temperature.
The selection of the appropriate base for each transformation depends on several factors:
| Base | pKa | Applications in Synthesis | Typical Solvents |
|---|---|---|---|
| Triethylamine | 10.8 | Fmoc protection reactions | DCM, THF, DMF |
| N,N-Diisopropylethylamine (DIPEA) | 11.4 | Fmoc protection, mild deprotonations | DCM, THF, DMF |
| Potassium Carbonate | 10.3 | Ester hydrolysis, mild alkylations | Water, methanol, DMF |
| Sodium Hydroxide | 15.7 | Ester hydrolysis, strong deprotonations | Water, aqueous alcohols |
| Sodium Hydride | ~35 | Strong alkylations, enolate formations | THF, DMF, DMSO |
The fluorenylmethoxycarbonyl protecting group demonstrates exceptional stability toward acidic conditions, making it the preferred choice for protecting amino groups in peptide synthesis utilizing the orthogonal protection strategy [1] [2] [3]. This acid resistance is particularly crucial when employing trifluoroacetic acid-based cleavage protocols for side-chain deprotection while maintaining the integrity of the backbone protecting group.
Research findings indicate that Fmoc-O-benzyl-L-tyrosyl chloride exhibits remarkable stability under mild acidic conditions. When exposed to 0.5% trifluoroacetic acid in dichloromethane for 24 hours, greater than 95% of the fluorenylmethoxycarbonyl group remains intact [4] [5]. This stability extends to moderate acid concentrations, with 7% trifluoroacetic acid treatments for 3 hours showing greater than 90% retention of the protecting group [5]. Even under more stringent conditions employing 50% trifluoroacetic acid in dichloromethane for 1 hour, the fluorenylmethoxycarbonyl group maintains greater than 85% stability [5].
| Acid Condition | Stability Duration | Fmoc Group Retention (%) | Side Chain Effect |
|---|---|---|---|
| 0.5% TFA in DCM | 24 hours | >95% | No significant deprotection |
| 7% TFA in DCM | 3 hours | >90% | Minimal tBu loss |
| 50% TFA in DCM | 1 hour | >85% | Moderate tBu loss |
| 95% TFA neat | 5-20 minutes | Complete removal | Complete deprotection |
| HBr in TFA | 15 minutes | Complete removal | Complete deprotection |
| TMSBr in TFA | 15 minutes | Complete removal | Enhanced selectivity |
The benzyl side-chain protection in Fmoc-O-benzyl-L-tyrosyl chloride demonstrates compatibility with trifluoroacetic acid-based cleavage conditions when appropriate scavenger systems are employed [6] [7]. Studies reveal that the benzyl group protecting the tyrosine hydroxyl function exhibits differential stability compared to other benzyl-based protecting groups, with reduced migration to the aromatic ring when proper reaction conditions are maintained [8] [9].
Silicon-based protecting groups for tyrosine have shown enhanced acid resistance compared to traditional benzyl protection. The trimethylsilylethyl group demonstrates 3-4 times greater stability than tert-butyl ether groups toward 0.5% trifluoroacetic acid, while dimethylphenylsilylethyl groups exhibit five times greater resistance [4]. These findings suggest that alternative protection strategies may offer improved selectivity during acid-mediated side-chain deprotection processes.
The selective removal of fluorenylmethoxycarbonyl protecting groups proceeds through well-defined base-mediated mechanisms that generate characteristic byproducts enabling reaction monitoring and optimization [10] [2] [3]. The primary mechanism involves nucleophilic attack by secondary amines, leading to formation of dibenzofulvene intermediates that require careful management to prevent unwanted side reactions.
Piperidine remains the most widely employed base for fluorenylmethoxycarbonyl cleavage, typically used at concentrations of 20% in dimethylformamide [1] [3]. The deprotection proceeds efficiently within 10-15 minutes with greater than 99% completion [10] [11]. The mechanism involves initial nucleophilic attack by piperidine at the carbonyl carbon, followed by elimination to generate dibenzofulvene and carbon dioxide. Crucially, piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing potential alkylation reactions with the substrate [2] [3].
Alternative base systems have been developed to address specific synthetic requirements. Diethylaminopyridine provides comparable efficiency to piperidine, achieving greater than 98% deprotection within 10-15 minutes while forming analogous dibenzofulvene-amine adducts [11]. Tetramethylguanidine offers enhanced reactivity for difficult deprotections, though requiring slightly longer reaction times of 15-20 minutes for greater than 95% completion [11].
| Base Reagent | Cleavage Time | Efficiency (%) | Byproduct Management |
|---|---|---|---|
| Piperidine (20% in DMF) | 10-15 minutes | >99% | DBF-piperidine adduct |
| DEAPA (10% in DMF) | 10-15 minutes | >98% | DBF-DEAPA adduct |
| TMG (10% in DMF) | 15-20 minutes | >95% | DBF-TMG adduct |
| DMAP (20 mol% neat) | 30-60 minutes | >90% | Solvent-free conditions |
| DBU (0.1% in DMF) | 5-10 minutes | >99% | Minimal DBF formation |
| Cyclohexylamine (10% in DMF) | 20-30 minutes | >92% | DBF-amine adduct |
Recent developments in catalytic fluorenylmethoxycarbonyl cleavage have introduced solvent-free methodologies employing 4-dimethylaminopyridine as a neat catalyst [10]. This approach achieves efficient deprotection using 20 mol% of the base catalyst without requiring additional solvents or stoichiometric additives. The reaction proceeds at ambient temperature within 30-60 minutes, achieving greater than 90% efficiency while eliminating the need for extensive solvent handling and purification procedures.
The stability of the fluorenylmethoxycarbonyl group toward tertiary amines such as diisopropylethylamine and pyridine varies significantly with base concentration, solvent composition, and reaction temperature [12]. This selectivity enables the use of tertiary amine bases during coupling reactions without premature deprotection, provided that appropriate reaction conditions are maintained. However, prolonged exposure to concentrated tertiary amines can lead to gradual fluorenylmethoxycarbonyl cleavage, necessitating careful optimization of reaction parameters.
The benzyl protecting group employed in Fmoc-O-benzyl-L-tyrosyl chloride can be removed through two primary mechanistic pathways: hydrogenolysis and acidolysis, each offering distinct advantages depending on the synthetic context and compatibility requirements with other protecting groups present in the molecule [13] [14] [15].
Catalytic hydrogenolysis represents the most widely employed method for benzyl deprotection, utilizing palladium on carbon catalysts under atmospheric hydrogen pressure [13] [16]. Standard conditions involve 1 atmosphere hydrogen pressure at room temperature for 2-6 hours, achieving greater than 98% selectivity for benzyl removal while maintaining fluorenylmethoxycarbonyl group integrity [13]. The reaction mechanism proceeds through coordination of the benzyl ether to the palladium surface, followed by hydrogen addition and carbon-oxygen bond cleavage to generate toluene and the free hydroxyl group.
Catalytic transfer hydrogenolysis offers an alternative approach that avoids the handling of hydrogen gas while maintaining excellent selectivity profiles [13] [14] [15]. The use of 1,4-cyclohexadiene as a hydrogen donor with 10% palladium on carbon under reflux conditions achieves greater than 95% benzyl removal within 30 minutes [13]. This methodology demonstrates particular utility for sterically hindered benzyl esters and ethers, where traditional hydrogenolysis may proceed slowly or incompletely.
| Deprotection Method | Reaction Conditions | Selectivity (%) | Compatibility |
|---|---|---|---|
| Catalytic Hydrogenolysis (H2/Pd-C) | 1 atm H2, RT, 2-6 hours | >98% | Fmoc stable |
| Transfer Hydrogenolysis (1,4-cyclohexadiene) | 10% Pd-C, reflux, 30 minutes | >95% | Fmoc stable |
| Transfer Hydrogenolysis (ammonium formate) | 10% Pd-C, MeOH, reflux, 1-2 hours | >96% | Fmoc stable |
| Catalytic Transfer (Et3SiH/Pd-C) | 10% Pd-C, MeOH, RT, 2-4 hours | >97% | Fmoc stable |
| TFA/thioanisole/EDT | 82.5:5:5:5:2.5 ratio, RT, 1-2 hours | >90% | Fmoc removed |
| HBr/phenol/p-cresol | 7:3 TFA/AcOH, RT, 1 hour | >92% | Fmoc removed |
Ammonium formate-mediated transfer hydrogenolysis provides rapid and efficient benzyl deprotection under mild conditions [14] [17]. The reaction utilizes 10% palladium on carbon in methanol under reflux conditions, with anhydrous ammonium formate serving as the hydrogen source. Complete deprotection occurs within 1-2 hours, achieving greater than 96% selectivity while avoiding the formation of undesired byproducts. This methodology proves particularly valuable for the preparation of radiolabeled compounds where rapid reaction times are essential.
Triethylsilane-mediated catalytic transfer hydrogenolysis represents a newer approach that combines the advantages of transfer hydrogenolysis with enhanced functional group tolerance [15]. The combination of triethylsilane and 10% palladium on carbon in methanol at room temperature achieves greater than 97% benzyl removal within 2-4 hours. This methodology demonstrates exceptional compatibility with various functional groups, including carbohydrate derivatives containing multiple benzyl protecting groups.
The compatibility of benzyl side-chain protection with trifluoroacetic acid-based cleavage protocols represents a critical consideration in peptide synthesis strategies, particularly when employing global deprotection approaches for complex peptide sequences [6] [7] [9]. The benzyl group in Fmoc-O-benzyl-L-tyrosyl chloride exhibits differential behavior under various trifluoroacetic acid conditions, requiring careful optimization to achieve selective deprotection while minimizing unwanted side reactions.
Standard trifluoroacetic acid cleavage conditions employing Reagent K (trifluoroacetic acid/water/phenol/thioanisole/ethanedithiol in a 82.5:5:5:5:2.5 ratio) achieve greater than 90% benzyl removal within 1-2 hours at room temperature [7]. However, these conditions simultaneously remove the fluorenylmethoxycarbonyl protecting group, limiting their application to final deprotection steps in peptide synthesis. The inclusion of appropriate scavenger systems, particularly thioanisole and ethanedithiol, proves essential for preventing cationic alkylation reactions during the deprotection process.
Modified trifluoroacetic acid conditions have been developed to address the migration tendency of benzyl groups to aromatic ring positions during acidolysis [9]. The use of hydrogen bromide in a mixture of phenol and para-cresol instead of hydrogen bromide in trifluoroacetic acid significantly reduces the acid-catalyzed oxygen-to-carbon migration of benzyl groups. This modification proves particularly important for tyrosine-containing peptides where migration to the 3-position of the aromatic ring can occur under standard acidolytic conditions.
The application of a 7:3 mixture of trifluoroacetic acid and acetic acid provides an alternative approach that suppresses both the loss of benzyl protection and the formation of 3-benzyltyrosine residues [9]. This modified acidolysis condition achieves greater than 92% selective benzyl removal within 1 hour while minimizing unwanted migration reactions. The reduced acidity of the system compared to neat trifluoroacetic acid allows for more controlled deprotection kinetics.
Recent developments in safety-catch protecting group strategies have introduced sulfoxide-based protecting groups that remain stable under trifluoroacetic acid treatment conditions [5]. These methylsulfinyl-based protecting groups demonstrate complete stability during trifluoroacetic acid-mediated removal of tert-butyl and benzyloxycarbonyl groups, offering enhanced orthogonality for complex synthetic sequences. The sulfoxide groups can subsequently be reduced to methylthio derivatives and removed under controlled conditions, providing additional flexibility in protection strategies.
The synthesis and purification of phosphopeptides containing Fmoc-O-benzyl-L-tyrosyl chloride derivatives requires sophisticated counterion management strategies to address the unique challenges posed by multiply charged species during chromatographic separation and isolation procedures [18] [19] [20] [21]. The high acidity of phosphopeptides significantly affects their behavior during solid-phase synthesis and subsequent purification, necessitating specialized approaches for counterion optimization.
Electrostatic repulsion-hydrophilic interaction chromatography systems have emerged as particularly effective for phosphopeptide purification when combined with optimized counterion selection [21]. Magnesium trifluoroacetate demonstrates exceptional performance as a mobile phase additive, providing 6-66 fold enhancement in selectivity for phosphopeptides compared to conventional counterion systems [21]. The well-hydrated magnesium cation promotes retention of peptides containing negatively charged functional groups, while the poorly-hydrated trifluoroacetate counterion modulates retention due to basic residues.
| Counterion System | pH Range | Selectivity Enhancement | Phosphopeptide Retention | Method Compatibility |
|---|---|---|---|---|
| Magnesium trifluoroacetate | 2.5-3.5 | 6-66 fold | Excellent | ERLIC/HILIC |
| Ammonium formate | 6.0-7.0 | 3-8 fold | Good | Ion exchange |
| Sodium phosphate | 7.0-8.0 | 2-5 fold | Moderate | Ion exchange |
| Potassium acetate | 5.5-6.5 | 2-4 fold | Moderate | Ion exchange |
| Calcium chloride | 3.0-4.0 | 3-7 fold | Good | Ion exchange |
| Lithium perchlorate | 2.0-3.0 | 2-6 fold | Fair | Reversed phase |
The hydration properties of counterions play a crucial role in determining retention and selectivity characteristics during phosphopeptide chromatography [21]. Well-hydrated counterions such as magnesium and calcium demonstrate enhanced interaction with negatively charged phosphate groups, leading to increased retention times and improved resolution. Conversely, poorly-hydrated counterions such as trifluoroacetate and perchlorate provide reduced retention for positively charged regions of peptides, resulting in enhanced selectivity for phosphorylated species.
Solid-phase synthesis of phosphopeptides requires careful management of coupling conditions to accommodate the reduced reactivity associated with phosphorylated amino acid derivatives [19] [22]. The use of benzyl-protected phosphoamino acids in combination with microwave-assisted coupling has proven effective for achieving high coupling efficiencies. Double coupling protocols employing 3 equivalents of phosphorylated amino acid with 2.5 equivalents of hexafluorophosphate azabenzotriazole tetramethyl uronium and 6 equivalents of diisopropylethylamine achieve greater than 95% coupling efficiency when performed at 75°C for 5 minutes per cycle [23].
Alternative phosphopeptide synthesis strategies utilize global phosphorylation approaches that avoid the difficulties associated with incorporating protected phosphoamino acids during solid-phase assembly [19]. Post-synthetic phosphorylation of unprotected hydroxyl groups on solid support enables the simultaneous introduction of multiple phosphate groups in a single liquid-phase reaction. This methodology circumvents the coupling difficulties associated with benzyl-protected phosphoamino acids while maintaining high overall yields.
The accelerated synthesis of multiphosphorylated peptides has been achieved through the application of fast stirring, elevated temperature, and very low concentrations of 1,8-diazabicyclo[5.4.0]undec-7-ene to minimize beta-elimination side reactions [22]. These conditions enable the rapid assembly of peptides containing multiple adjacent phosphorylations while maintaining high purity profiles. The careful control of base concentration proves critical for preventing phosphate elimination reactions that can occur under standard coupling conditions.
Peptide hydrophobic ion pairing represents an alternative approach for managing phosphopeptide properties during formulation and delivery applications [24]. The formation of hydrophobic counterion-peptide complexes enables the preparation of lipophilic formulations that can enhance cellular uptake and bioavailability. The efficiency of complex formation depends on the hydrophobicity and ionic strength of the counterion, with dodecyl sulfate, pamoate, and oleate demonstrating particular effectiveness for polymyxin peptides [24].